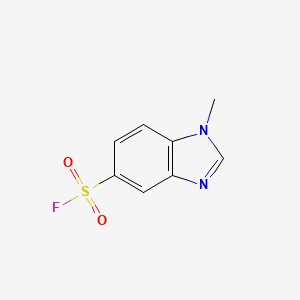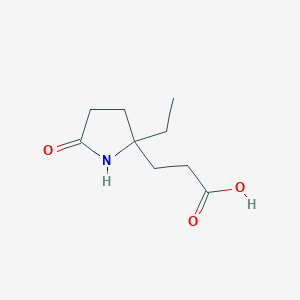
1-methyl-1H-1,3-benzodiazole-5-sulfonylfluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,3-benzodiazole with sulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired sulfonyl fluoride compound .
Industrial Production Methods
Industrial production of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride often involves large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamide derivatives when reacted with amines or sulfonate esters when reacted with alcohols.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes
Mecanismo De Acción
The mechanism of action of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-1H-1,3-benzodiazole-2-sulfonyl fluoride
- 1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride
Comparison
1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various molecular targets .
Propiedades
Fórmula molecular |
C8H7FN2O2S |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
1-methylbenzimidazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C8H7FN2O2S/c1-11-5-10-7-4-6(14(9,12)13)2-3-8(7)11/h2-5H,1H3 |
Clave InChI |
UECGZHUVMKAUAG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C=CC(=C2)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13633877.png)
![2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13633890.png)









![Ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13633927.png)

